molecular formula C14H16N2OS B2674309 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478078-57-8

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2674309
CAS No.: 478078-57-8
M. Wt: 260.36
InChI Key: YYLRWVRZCDCWAP-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:

  • Ethyl substitution at the C-6 position.
  • 4-Methylbenzylsulfanyl group at the C-2 position.
  • A tautomeric 4(3H)-pyrimidinone core, enabling hydrogen bonding and influencing solubility .

This compound belongs to a class of heterocyclic molecules with diverse biological and physicochemical properties.

Properties

IUPAC Name

4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLRWVRZCDCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 6-ethyl-4(3H)-pyrimidinone with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the attached groups.

    Substitution: The ethyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₆N₂OS
  • CAS Number : 121740-56-5
  • Molecular Weight : 270.35 g/mol

The compound features a pyrimidinone structure, which is significant for its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrimidinones exhibit antimicrobial properties. Studies have shown that compounds similar to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties :
    • Pyrimidinones are being investigated for their ability to inhibit cancer cell proliferation. For instance, some studies have reported that modifications of pyrimidinone structures can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Enzyme Inhibition :
    • The compound has also been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, pyrimidinone derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is essential for DNA synthesis and repair .

Polymer Science Applications

  • Functionalization of Polymers :
    • This compound can be used to functionalize polymers, enhancing their mechanical properties. For example, its incorporation into polyethylene has been shown to improve thermomechanical properties and introduce shape memory behavior through the formation of hydrogen bonds within the polymer matrix .
  • Smart Materials :
    • The compound's ability to form cross-linked networks via quadruple hydrogen bonding makes it suitable for developing smart materials that can respond to environmental stimuli. These materials can be utilized in applications ranging from biomedical devices to responsive coatings .

Case Studies and Research Findings

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Anticancer PropertiesShowed significant cytotoxic effects on cancer cell lines.
Enzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase.
Polymer FunctionalizationEnhanced mechanical properties in polyethylene composites.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidinone core are likely involved in binding interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Analysis :

  • Ethyl vs. Amino (): The ethyl group in the target compound reduces polarity compared to amino-substituted analogs, likely lowering aqueous solubility but improving membrane permeability.
  • Ethyl vs. Bromo () : Bromo and iodo analogs exhibit potent antitumor activity but with cytotoxicity (IC50 ~3–5 µM). The ethyl group may reduce direct bioactivity but improve safety profiles.
  • Ethyl vs. Trifluoromethyl (): Trifluoromethyl groups enhance metabolic stability and lipophilicity.
2.2. Substituent Variations at C-2
Compound C-2 Substituent Key Properties/Activities Reference
Target Compound 4-Methylbenzylsulfanyl Reduced steric hindrance (para-methyl); potential for optimized receptor binding
6-Amino-2-[(2-methylbenzyl)sulfanyl] 2-Methylbenzylsulfanyl (ortho) Increased steric hindrance; possible lower binding affinity
AM7 (c-Met Inhibitor) Quinolinyl-oxy-phenyl Bulky aromatic substituents; kinase inhibition (IC50 <1 µM)
ABMFPP (Antitumor Agent) 3-Fluorophenyl Electron-withdrawing fluorine enhances potency; antitumor IC50 ~2.5 µM

Analysis :

  • 4-Methylbenzyl vs.
  • Sulfanyl vs. Aromatic Groups () : Bulky aromatic substituents (e.g., in AM7) enhance kinase inhibition but may increase molecular weight and reduce solubility. The sulfanyl group offers a balance of moderate size and hydrophobicity.

Key Trends :

  • Halogenation () : Bromo/fluoro substituents enhance bioactivity but increase cytotoxicity.
  • Hydrogen Bonding (): The 4(3H)-pyrimidinone core enables dimerization or protein interactions, critical for mechanisms like kinase inhibition.

Biological Activity

6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative with the molecular formula C14H16N2OS. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2OS
  • CAS Number : 121740-56-5
  • Structure : The compound features an ethyl group, a methylbenzyl group, and a sulfanyl group attached to the pyrimidinone core.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : 6-Ethyl-4(3H)-pyrimidinone.
  • Reagent : 4-Methylbenzyl chloride.
  • Base : Potassium carbonate.
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Elevated temperatures to facilitate the reaction.

This method allows for the formation of the desired product through nucleophilic substitution reactions, yielding high purity and efficiency under optimized conditions .

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of the sulfanyl group is hypothesized to enhance its interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Interaction : Binding to specific enzymes or receptors.
  • Biochemical Pathway Modulation : Influencing pathways related to cell growth, apoptosis, and inflammation.
  • Chemical Reactivity : The sulfanyl group may participate in redox reactions, affecting cellular redox states and signaling .

Study on Antimicrobial Efficacy

A study conducted on pyrimidinone derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating effectiveness at micromolar concentrations .

CompoundMIC (µg/mL)Target Bacteria
Pyrimidinone A15S. aureus
Pyrimidinone B30E. coli
6-Ethyl derivativeTBDTBD

Study on Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanism involved caspase activation and mitochondrial membrane potential disruption, leading to cell death .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone?

  • Answer : The synthesis of structurally analogous pyrimidinones involves:

  • Nitroso-to-nitro oxidation : Reacting 6-amino-5-nitroso intermediates with tert-butyl hydroperoxide (TBHP) at room temperature, followed by purification via column chromatography .
  • Thioether formation : Nucleophilic substitution at the pyrimidinone C2 position using thiols (e.g., 4-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solid-phase synthesis : Immobilizing pyrimidinone precursors on resin, enabling modular functionalization at positions 4, 5, and 6 .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfanyl (C-S) carbons (δ 40–50 ppm). Use 2D NMR (COSY, HMBC) to confirm substituent connectivity .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond ~1.78 Å) and confirm stereochemistry. Refinement via SHELXL is standard .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₄H₁₆N₂OS: 277.0912) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing sulfanyl groups at the pyrimidinone C2 position?

  • Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
  • Base choice : K₂CO₃ or Et₃N improves deprotonation of thiols without side reactions.
  • Temperature control : 50–60°C balances reaction rate and selectivity .
  • Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track thioether formation .

Q. What strategies resolve contradictions in crystallographic data refinement for pyrimidinone derivatives?

  • Answer :

  • High-resolution data : Collect data at low temperature (123 K) to reduce thermal motion artifacts .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., ethyl groups) .
  • Validation tools : Check R-factors (R₁ < 0.05) and ADP consistency via PLATON .

Q. How to evaluate the compound’s potential as a reductase inhibitor?

  • Answer :

  • Enzyme assays : Measure IC₅₀ against pyrimidinone 5’-phosphate reductase (EC 1.1.1.302) using NADH depletion assays at 340 nm .
  • Docking studies : Model interactions between the sulfanyl group and the enzyme’s active site (e.g., hydrogen bonding with Arg residues) .
  • SAR analysis : Compare inhibitory activity of derivatives with varied substituents (e.g., nitro vs. amino groups at C5) .

Q. What analytical methods ensure purity in solid-phase synthesis of pyrimidinones?

  • Answer :

  • HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area).
  • LC-MS : Confirm molecular ion peaks and rule out side products (e.g., unreacted resin-bound intermediates) .
  • Elemental analysis : Validate C/H/N/S percentages within ±0.3% of theoretical values .

Methodological Challenges

Q. How to address hygroscopicity in pyrimidinone derivatives during storage?

  • Answer :

  • Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar) to remove residual solvents.
  • Desiccants : Store with activated molecular sieves (3Å) in amber vials at -20°C.
  • Karl Fischer titration : Monitor water content (<0.1% w/w) .

Q. What computational tools predict the compound’s metabolic stability?

  • Answer :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., t₁/₂ > 4 h indicates stability) .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess susceptibility to oxidative degradation .

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